

# Chemical structure and properties of Flumetsulam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Flumetsulam |           |
| Cat. No.:            | B1672885    | Get Quote |

## Flumetsulam: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Flumetsulam** is a selective systemic herbicide belonging to the triazolopyrimidine sulfonanilide class of compounds. It is widely utilized in agriculture for the pre- and post-emergence control of a broad spectrum of broadleaf weeds in various crops, including corn, soybeans, and wheat. [1] Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[2][3][4] This document provides an in-depth technical overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for **Flumetsulam**.

#### **Chemical Structure and Identification**

**Flumetsulam** is chemically known as N-(2,6-difluorophenyl)-5-methyl-[5]triazolo[1,5-a]pyrimidine-2-sulfonamide. Its structure comprises a triazolopyrimidine ring system linked to a difluorophenyl group via a sulfonamide bridge.



| Identifier        | Value                                                                   |
|-------------------|-------------------------------------------------------------------------|
| IUPAC Name        | N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide |
| CAS Number        | 98967-40-9                                                              |
| Molecular Formula | C12H9F2N5O2S                                                            |
| Molecular Weight  | 325.3 g/mol                                                             |
| SMILES            | CC1=NC2=NC(=NN2C=C1)S(=O)<br>(=O)NC3=C(C=CC=C3F)F                       |
| InChI Key         | RXCPQSJAVKGONC-UHFFFAOYSA-N                                             |

## **Physicochemical Properties**

The physicochemical properties of **Flumetsulam** are crucial for understanding its environmental fate and behavior.

| Property                                         | Value                                        | Reference |
|--------------------------------------------------|----------------------------------------------|-----------|
| Appearance                                       | White to off-white crystalline solid/powder  |           |
| Melting Point                                    | 251-253 °C                                   |           |
| Water Solubility                                 | 49 mg/L at pH 2.5; 5650 mg/L at pH 7 (25 °C) |           |
| Vapor Pressure                                   | 4 x 10 <sup>-10</sup> mPa (25 °C)            | _         |
| рКа                                              | 4.6                                          |           |
| Log K₀w (Octanol-Water<br>Partition Coefficient) | 0.21                                         | _         |

## **Spectroscopic Data**

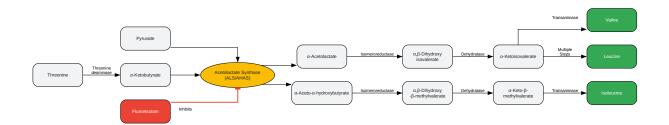


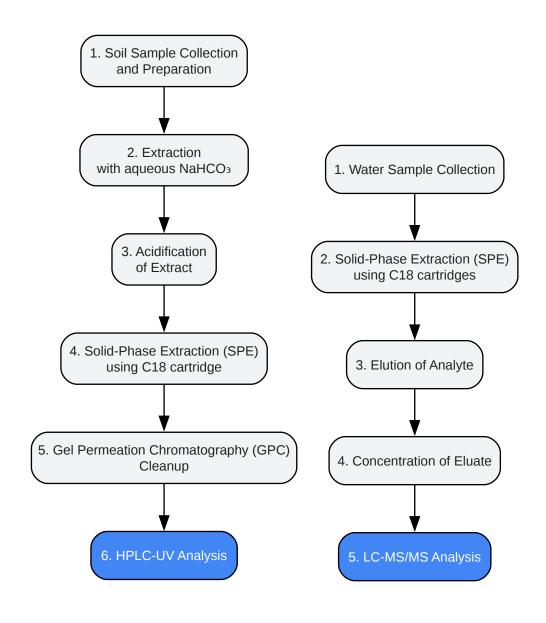




Detailed spectroscopic data is essential for the unequivocal identification and quantification of **Flumetsulam**.

Mass Spectrometry:


• MS-MS ([M+H]<sup>+</sup>): Precursor ion at m/z 326.0518, with major fragment ions observed at m/z 262.0891, 191.9921, and 129.0383.


Note: Specific experimental <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectral data for **Flumetsulam** were not readily available in the public domain at the time of this report.

#### **Mechanism of Action**

**Flumetsulam**'s herbicidal activity is derived from its potent inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. By blocking this pathway, **Flumetsulam** halts protein synthesis, which in turn inhibits cell division and overall plant growth, ultimately leading to the death of susceptible plants.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Flumetsulam | C12H9F2N5O2S | CID 91759 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. villacrop.co.za [villacrop.co.za]
- 3. imtrade.com.au [imtrade.com.au]
- 4. Flumetsulam (Ref: DE 498) [sitem.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of Flumetsulam].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672885#chemical-structure-and-properties-of-flumetsulam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com